molecular formula C5H3BrN2O2 B1269134 3-Bromo-2-nitropyridine CAS No. 54231-33-3

3-Bromo-2-nitropyridine

Cat. No.: B1269134
CAS No.: 54231-33-3
M. Wt: 202.99 g/mol
InChI Key: WFNISJZUJCKTLT-UHFFFAOYSA-N
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Description

3-Bromo-2-nitropyridine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane . This compound is of interest due to its applications in organic synthesis and its potential use in various scientific research fields.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in halogenation and nitration reactions. The interactions between this compound and these biomolecules are typically characterized by covalent bonding, which can alter the structure and function of the target molecules .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For instance, this compound can inhibit the activity of enzymes involved in DNA replication and repair, resulting in altered gene expression and cellular function. Additionally, it can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. High doses of this compound can be toxic and cause adverse effects, such as oxidative stress, inflammation, and cell death .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to halogenation and nitration reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of different metabolites. The compound can also affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes, resulting in altered cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function. For example, this compound can accumulate in the nucleus and interact with DNA, leading to changes in gene expression .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can induce oxidative stress and affect mitochondrial function. Its localization to the nucleus can also influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-nitropyridine can be synthesized from 3-nitropyridine-2-amine. The process involves the bromination of 3-nitropyridine-2-amine using bromine in an organic solvent . Another method involves the nitration of 2-bromopyridine using nitric acid in the presence of sulfuric acid . The reaction conditions typically require controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and bromination reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, concentration of reagents, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitropyridine derivatives. Its combination of a bromine atom and a nitro group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNISJZUJCKTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344034
Record name 3-Bromo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54231-33-3
Record name 3-Bromo-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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